6-Methyl-5-phenylpyrimidin-4-amine 6-Methyl-5-phenylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 857435-92-8
VCID: VC3072573
InChI: InChI=1S/C11H11N3/c1-8-10(11(12)14-7-13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
SMILES: CC1=C(C(=NC=N1)N)C2=CC=CC=C2
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol

6-Methyl-5-phenylpyrimidin-4-amine

CAS No.: 857435-92-8

Cat. No.: VC3072573

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-5-phenylpyrimidin-4-amine - 857435-92-8

Specification

CAS No. 857435-92-8
Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name 6-methyl-5-phenylpyrimidin-4-amine
Standard InChI InChI=1S/C11H11N3/c1-8-10(11(12)14-7-13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
Standard InChI Key OFKJBZUSLOPDCV-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=N1)N)C2=CC=CC=C2
Canonical SMILES CC1=C(C(=NC=N1)N)C2=CC=CC=C2

Introduction

Chemical Identity and Physical Properties

6-Methyl-5-phenylpyrimidin-4-amine is characterized by its distinct molecular structure and physical properties. The compound's fundamental characteristics are summarized in the following table:

PropertyValue
Chemical Name6-Methyl-5-phenylpyrimidin-4-amine
CAS Number857435-92-8
Molecular FormulaC₁₁H₁₁N₃
Molecular Weight185.22 g/mol
IUPAC Name6-methyl-5-phenylpyrimidin-4-amine
InChIInChI=1S/C11H11N3/c1-8-10(11(12)14-7-13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
InChIKeyOFKJBZUSLOPDCV-UHFFFAOYSA-N
SMILESCC1=C(C(=NC=N1)N)C2=CC=CC=C2

The compound exists as a solid at room temperature and features a pyrimidine ring fused with a phenyl group at the C-5 position . The amino group at position 4 and the methyl group at position 6 contribute to its chemical reactivity and potential for further functionalization.

Structural Features

The structure of 6-Methyl-5-phenylpyrimidin-4-amine contains several key elements that influence its chemical behavior:

  • A pyrimidine ring with nitrogen atoms at positions 1 and 3

  • An amino (-NH₂) group at position 4, which serves as a potential hydrogen bond donor

  • A phenyl substituent at position 5, providing hydrophobic character

  • A methyl group at position 6, influencing the electronic properties of the heterocyclic ring

This combination of functional groups creates a molecule with both hydrophilic and hydrophobic regions, which may contribute to its biological activity profiles.

Synthesis and Formation Pathways

Leuckart Reaction Pathway

One documented synthesis route for 6-Methyl-5-phenylpyrimidin-4-amine involves the Leuckart reaction conditions. Research has proposed a mechanism for its formation during this process, as evidenced by mass spectral data . The Leuckart reaction typically involves the reductive amination of carbonyl compounds using formic acid and an amine, which can lead to the formation of various heterocyclic compounds including pyrimidine derivatives.

The formation of this compound during the Leuckart reaction is particularly noteworthy as it appears as a by-product in certain synthetic processes involving amphetamine production . This information may be relevant for analytical and forensic applications, as the presence of this compound could serve as a marker in identifying synthetic routes used in illicit drug manufacturing.

Biological Activities and Applications

General Properties of Pyrimidine Derivatives

While specific biological activity data for 6-Methyl-5-phenylpyrimidin-4-amine itself is limited in the available literature, pyrimidine derivatives as a class are known to exhibit a wide range of biological activities. Compounds containing the pyrimidine scaffold have been investigated for various properties including:

  • Antimicrobial activity

  • Anticancer properties

  • Anti-inflammatory effects

  • Antiviral capabilities

  • Enzyme inhibition potential

The pyrimidine structure is also found in natural products such as vitamins, hormones, and antibiotics, highlighting its biological significance .

Structure-Activity Relationships

Related research on pyrimidine derivatives suggests that structural modifications can significantly impact biological activity. For instance, research has shown that the presence of a -C=N- bond in position 5 of the 6-methyl-2-phenylpyrimidine-4-amine core increases its biological activity . This finding may provide insights into potential modifications of 6-Methyl-5-phenylpyrimidin-4-amine that could enhance its biological properties.

Specific structure-activity studies on 6-Methyl-5-phenylpyrimidin-4-amine could explore:

  • The effect of substitutions on the phenyl ring

  • Modifications of the amino group at position 4

  • Replacement of the methyl group at position 6 with other alkyl or functional groups

These investigations could potentially lead to derivatives with improved biological profiles or specific targeted activities.

Analytical Characterization

Spectroscopic Identification

Mass spectrometry data for 6-Methyl-5-phenylpyrimidin-4-amine has been reported in the context of its formation during the Leuckart reaction . This spectral information is valuable for the identification and confirmation of the compound in analytical contexts.

For comprehensive characterization, several analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy to identify functional groups

  • UV-Visible spectroscopy to determine absorption characteristics

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • X-ray crystallography for definitive structural determination if crystalline samples are available

Chromatographic Analysis

Chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would typically be used for the separation, identification, and quantification of 6-Methyl-5-phenylpyrimidin-4-amine in mixtures. The GC-MS analysis is particularly relevant given the compound's documented appearance as a by-product in certain reaction mixtures .

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of 6-Methyl-5-phenylpyrimidin-4-amine have been documented, including:

  • 2,6-Dimethyl-5-phenylpyrimidin-4-amine (CAS: 116730-31-5) - This analog contains an additional methyl group at position 2 of the pyrimidine ring .

  • 6-Chloro-5-methyl-2-phenylpyrimidin-4-amine - This compound features a different arrangement of substituents, with the phenyl group at position 2, a methyl group at position 5, and a chloro substituent at position 6.

  • 6-{2-[4-(Dimethylamino)phenyl]ethynyl}-2-methyl-5-phenylpyrimidin-4-amine - A more complex analog with additional functional groups including an ethynyl linker and a dimethylamino-substituted phenyl group .

These structural variations provide insights into the versatility of the pyrimidine scaffold and the potential for developing compounds with tailored properties through strategic modifications.

Comparative Properties

The following table compares 6-Methyl-5-phenylpyrimidin-4-amine with selected structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
6-Methyl-5-phenylpyrimidin-4-amineC₁₁H₁₁N₃185.22857435-92-8Base structure
2,6-Dimethyl-5-phenylpyrimidin-4-amineC₁₂H₁₃N₃199.25116730-31-5Additional methyl at position 2
6-Chloro-5-methyl-2-phenylpyrimidin-4-amineC₁₁H₁₀ClN₃219.67N/ADifferent arrangement of substituents
6-{2-[4-(Dimethylamino)phenyl]ethynyl}-2-methyl-5-phenylpyrimidin-4-amineC₂₁H₂₀N₄328.4N/AComplex substitution pattern

This comparative analysis highlights the structural diversity possible within this class of compounds and provides a basis for understanding how structural modifications might influence physical, chemical, and biological properties.

Research Applications and Future Directions

Current Research Contexts

6-Methyl-5-phenylpyrimidin-4-amine has potential applications in several research areas:

  • As a building block for medicinal chemistry programs developing novel bioactive compounds

  • In structure-activity relationship studies of pyrimidine-based compounds

  • As a reference compound for analytical and forensic applications, particularly in contexts related to amphetamine synthesis

  • As a scaffold for developing chemical libraries for drug discovery screening

Future Research Directions

Several promising directions for future research on 6-Methyl-5-phenylpyrimidin-4-amine include:

  • Comprehensive biological activity screening to identify potential therapeutic applications

  • Development of functionalized derivatives with enhanced properties

  • Investigation of metal complexation capabilities for potential catalytic applications

  • Exploration of crystal engineering properties for materials science applications

  • Detailed mechanistic studies of its formation under various reaction conditions to optimize synthetic approaches

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